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Compound of Interest

Compound Name:
1-(2-Fluoropyridin-4-yl)piperidine-

4-carbonitrile

CAS No.: 2097960-23-9

Cat. No.: B1481425

Get Quote

Executive Summary
Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in de novo lipogenesis (DNL),

catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[1][2][3][4][5] Inhibition of ACC

(isoforms ACC1 and ACC2) is a validated therapeutic strategy for Non-Alcoholic Steatohepatitis

(NASH), Type 2 Diabetes, and hepatocellular carcinoma.[1]

This guide details the synthesis of spiro-piperidine lactams, a privileged scaffold class

exemplified by clinical candidates like Firsocostat (GS-0976) and Pfizer’s varying spirocyclic

analogs.[1][2][3] Unlike linear piperidines, spiro-piperidines offer restricted conformational

entropy, improving potency and metabolic stability.[1] We provide a streamlined synthetic

protocol involving a Curtius rearrangement and Parham-type cyclization, followed by a

validated ADP-Glo™ high-throughput screening (HTS) protocol.

Strategic Rationale & Design
The Target: ACC1 vs. ACC2
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ACC1 (Cytosolic): Drives fatty acid synthesis.[1][6] Inhibition reduces hepatic steatosis.[7][8]

ACC2 (Mitochondrial): Regulates fatty acid oxidation (FAO) by producing malonyl-CoA,

which inhibits CPT-1.[1][2][3][5] Inhibition of ACC2 disinhibits CPT-1, promoting fat burning.

[1]

Dual Inhibition: Most clinical assets (e.g., Firsocostat) are dual inhibitors, targeting the

conserved Biotin Carboxylase (BC) domain to simultaneously block lipid production and

enhance lipid oxidation.[1]

The Scaffold: Why Spiro-Piperidines?
Linear piperidines often suffer from rapid oxidative metabolism. Spiro-piperidine scaffolds utilize

the Gem-Dimethyl Effect and rigidification to:

Lock Bioactive Conformation: Reduces the entropic penalty of binding to the ACC BC

domain.

Block Metabolic Hotspots: Spiro-fusion at the 4-position protects the vulnerable piperidine

nitrogen and adjacent carbons from CYP450 attack.[3]

Improve Solubility: The disruption of planarity enhances aqueous solubility compared to flat

aromatic systems.
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Figure 1: Mechanism of Action.[1][2][3][5] ACC inhibition blocks conversion of Acetyl-CoA to

Malonyl-CoA, halting lipogenesis and relieving the brake on mitochondrial fatty acid oxidation.

[1][2][3]
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Chemical Synthesis Protocol
Target: N-2 tert-butyl pyrazolospirolactam (Representative high-potency core). Reference:J.

Org. Chem. 2012, 77, 22, 10050–10057.[1]

Synthetic Workflow Diagram

Ethyl 3-amino-1H-pyrazole-4-carboxylate

1. Regioselective Alkylation
(t-BuBr, NaH, DMF)

2. Curtius Rearrangement
(DPPA, TEA, Toluene -> Isocyanate)

3. Trapping / Amine Protection
(t-BuOH -> Boc-Amine)

4. Parham-type Cyclization
(n-BuLi, THF, -78°C)
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Figure 2: Streamlined 4-step synthetic route to the spiro-piperidine lactam core.

Detailed Step-by-Step Protocol
Step 1: Regioselective Pyrazole Alkylation
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This step installs the bulky tert-butyl group, critical for filling the hydrophobic pocket in the ACC

active site.

Reagents: Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv), Sodium Hydride (60%

dispersion, 1.2 equiv), tert-Butyl Bromide (1.5 equiv), DMF (anhydrous).[1][2][3]

Protocol:

Dissolve pyrazole starting material in anhydrous DMF (0.5 M) under N₂.

Cool to 0°C. Add NaH portion-wise. Stir for 30 min.

Add tert-butyl bromide dropwise.[1][3]

Allow to warm to RT and stir for 12 h.

Quench: Pour into ice water. Extract with EtOAc.

Purification: Silica gel chromatography (Hexane/EtOAc gradient). N-2 alkylation is favored;

separate from N-1 isomer if necessary.[1][2][3]

Step 2 & 3: Curtius Rearrangement
Converts the ester to a protected amine via an isocyanate intermediate.

Reagents: Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), tert-

Butanol (excess), Toluene.[1][2]

Protocol:

Dissolve the alkylated ester in Toluene.

Add TEA and DPPA.

Heat to 90°C for 2 h (Evolution of N₂ gas indicates isocyanate formation).

Add excess tert-butanol and reflux for 12 h to trap the isocyanate as the Boc-protected

amine.
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Concentrate and purify via flash chromatography.

Step 4: Parham-type Cyclization (The Key Step)
Constructs the spiro-lactam ring via lithiation-cyclization.[1][2][3]

Reagents:n-Butyllithium (2.5 M in hexanes), THF (anhydrous).[1][2][3]

Protocol:

Dissolve the Boc-protected intermediate containing a pendant halogenated benzyl group

(installed in prior steps if not present in starting material, or via alkylation of the pyrazole

amine) in THF.

Cool to -78°C (Critical for regiocontrol).

Add n-BuLi dropwise.[1][3] The lithium-halogen exchange generates an aryl lithium

species.[1][3]

The aryl lithium attacks the Boc-carbonyl or an adjacent ester, closing the ring to form the

spiro-lactam.

Quench with NH₄Cl (sat. aq).

Biological Evaluation: ADP-Glo™ Assay
Objective: Quantify ACC inhibition by measuring the depletion of ATP and generation of ADP.

Assay Principle: ACC consumes ATP to carboxylate Acetyl-CoA.[1][3][6] The ADP-Glo™

reagent depletes remaining ATP, and the Kinase Detection Reagent converts generated ADP

back to ATP, which is then used by luciferase to produce light.[9] Signal is positive (more light =

more ADP = higher enzyme activity).[1]

Reagents & Preparation
Enzyme: Recombinant Human ACC1 or ACC2 (BPS Bioscience or similar).[1]

Substrates: Acetyl-CoA (10 µM final), ATP (Ultra Pure, 50 µM final), NaHCO₃ (10 mM final).

[1][2]
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Buffer: 30 mM HEPES pH 7.4, 2 mM MgCl₂, 2 mM Potassium Citrate (essential activator), 1

mM DTT, 0.01% Brij-35.[1]

Assay Protocol (384-well format)
Step Action Volume Notes

1 Compound Addition 2.5 µL

Add test compounds

in 10% DMSO (Final

DMSO 1%). Include

High/Low controls.

2 Enzyme Addition 2.5 µL

Add ACC1/2 enzyme

diluted in buffer.

Incubate 15 min at RT.

3 Substrate Start 2.5 µL

Add mixture of ATP,

Acetyl-CoA, and

NaHCO₃ to initiate

reaction.[1]

4 Reaction -
Incubate for 40–60

min at RT.

5 ADP-Glo Reagent 2.5 µL

Stops reaction and

depletes unconsumed

ATP.[1][3] Incubate 40

min.

6 Detection Reagent 5.0 µL

Converts ADP to ATP

-> Luciferase.[1][3]

Incubate 30–60 min.

7 Read -

Measure

Luminescence

(Integration time: 0.5–

1.0 s).

Data Analysis
Calculate % Inhibition using the following formula:
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[1][2][3]

Z' Factor: Must be > 0.5 for a valid screen.

IC50: Fit data to a 4-parameter logistic equation (Hill slope).

Troubleshooting & Optimization
Potassium Citrate is Critical: ACC requires citrate for polymerization and activation. Ensure

your buffer contains at least 2 mM citrate; without it, the enzyme will show negligible activity.

ATP Purity: Use only "Ultra Pure" ATP provided in the ADP-Glo kit.[3][10][11] Standard ATP

often contains ADP contamination, leading to high background noise (low Z').[1][11]

Solubility: Spiro-piperidines are generally soluble, but if precipitation occurs in the acoustic

dispenser, add 0.01% Tween-20 to the compound stock plate.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://en.wikipedia.org/wiki/Firsocostat
https://newdrugapprovals.org/2016/06/10/nd-630-ndi-010976/
https://pubchem.ncbi.nlm.nih.gov/compound/71528744
https://pubchem.ncbi.nlm.nih.gov/compound/71528744
https://www.carnabio.com/common/doc/product/assay_adp-glo_en.pdf?250404
https://www.carnabio.com/common/doc/product/assay_adp-glo_en.pdf?250404
https://en.wikipedia.org/wiki/Firsocostat
https://www.carnabio.com/common/doc/product/assay_adp-glo_en.pdf?250404
https://en.wikipedia.org/wiki/Firsocostat
https://newdrugapprovals.org/2016/06/10/nd-630-ndi-010976/
https://en.wikipedia.org/wiki/Firsocostat
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjo3014808
https://en.wikipedia.org/wiki/Firsocostat
https://newdrugapprovals.org/2016/06/10/nd-630-ndi-010976/
https://pubchem.ncbi.nlm.nih.gov/compound/71528744
https://en.wikipedia.org/wiki/Firsocostat
https://en.wikipedia.org/wiki/Firsocostat
https://newdrugapprovals.org/2016/06/10/nd-630-ndi-010976/
https://pubchem.ncbi.nlm.nih.gov/compound/71528744
https://pubmed.ncbi.nlm.nih.gov/31519114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7063378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7063378/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F31519114%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.promega.com%2Fproducts%2Fcell-signaling%2Fkinase-assays%2Fadp_glo-kinase-assay%2F
https://en.wikipedia.org/wiki/Firsocostat
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.pnas.org%2Fdoi%2F10.1073%2Fpnas.1520686113
https://en.wikipedia.org/wiki/Firsocostat
https://newdrugapprovals.org/2016/06/10/nd-630-ndi-010976/
https://pubchem.ncbi.nlm.nih.gov/compound/71528744
https://en.wikipedia.org/wiki/Firsocostat
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F19441923%2F
https://www.benchchem.com/product/b1481425?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1481425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Firsocostat - Wikipedia [en.wikipedia.org]

2. newdrugapprovals.org [newdrugapprovals.org]

3. Firsocostat | C28H31N3O8S | CID 71528744 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC)
inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC)
inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC
[pmc.ncbi.nlm.nih.gov]

6. bpsbioscience.com [bpsbioscience.com]

7. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

8. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]

9. bmglabtech.com [bmglabtech.com]

10. carnabio.com [carnabio.com]

11. carnabio.com [carnabio.com]

12. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC)
inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Synthesis & Evaluation of Spiro-
Piperidine ACC Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1481425/docs#application-note-synthesis-evaluation-
of-spiro-piperidine-acc-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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